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Compound of Interest

Compound Name: Strontium sulfate

CAS No.: 7759-02-6

Cat. No.: B048449

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used for the characterization of strontium sulfate (SrSO₄) crystals. Strontium sulfate,

occurring naturally as the mineral celestine, is of significant interest in various scientific and

industrial fields, including pharmaceuticals, due to its low solubility and specific

physicochemical properties.[1][2] This document details the experimental protocols and data

interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray

Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) as applied to strontium
sulfate.

Crystallographic and Physical Properties of
Strontium Sulfate
Strontium sulfate crystallizes in the orthorhombic system and is isostructural with barite

(BaSO₄).[2][3] Its structure consists of strontium cations (Sr²⁺) ionically bonded to sulfate

anions (SO₄²⁻).[3] Understanding the fundamental crystallographic and physical properties is

crucial for interpreting spectroscopic data.
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Property Value Reference

Crystal System Orthorhombic [1][2][3][4]

Space Group Pnma [2][3][4]

Unit Cell Parameters
a = 8.359 - 8.36 Åb = 5.35 -

5.352 Åc = 6.85 - 6.866 Å
[3][4]

Formula Units (Z) 4 [3][4]

Density 3.96 g/cm³ [1][2]

Mohs Hardness 3 - 3.5 [4]

Melting Point 1606 °C [1][2][4]

Solubility in Water 0.0135 g/100 mL (at 25 °C) [1][2]

Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful tools for probing

the molecular vibrations of the sulfate (SO₄²⁻) ion in the strontium sulfate crystal lattice.

These techniques provide a molecular fingerprint, allowing for identification and

characterization of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites

molecular vibrations. For strontium sulfate, the primary vibrational modes of the sulfate ion

are of interest.

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal

preparation.[5][6][7]

Instrument Setup:

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).[8][9]

Detector: Deuterated L-alanine triglycine sulfate (DLATGS) is a common detector.
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Spectral Range: Typically 4000-400 cm⁻¹.[1]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation:

Ensure the strontium sulfate crystal sample is in a fine powder form. If necessary, gently

grind the sample using an agate mortar and pestle.[2]

No further sample preparation, such as creating a KBr pellet, is typically required for ATR

analysis.[10]

Data Acquisition:

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and

allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[1]

Place a small amount of the powdered strontium sulfate sample onto the ATR crystal,

ensuring complete coverage of the crystal surface.[8]

Apply consistent pressure using the ATR's pressure clamp to ensure good contact

between the sample and the crystal.[2][8]

Collect the sample spectrum.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum

to yield the absorbance or transmittance spectrum of the sample.

If necessary, perform baseline correction and spectral smoothing.

For comparison with transmission spectra, an ATR correction may be applied.[10]
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Caption: Workflow for ATR-FTIR analysis of strontium sulfate crystals.

The FTIR spectrum of strontium sulfate is characterized by the vibrational modes of the

sulfate ion. The local symmetry of the sulfate ion in the crystal lattice can lead to the splitting of

degenerate modes.

Wavenumber
(cm⁻¹)

Vibrational Mode Description Reference

~1100 ν₃ Asymmetric Stretch [10]

~992-993 ν₁ Symmetric Stretch [10][11]

~600 ν₄ Asymmetric Bend [10]

Note: Peak positions can vary slightly depending on factors such as particle size and

crystallinity.[10]

Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the

inelastic scattering of monochromatic light (laser). It is particularly sensitive to symmetric

vibrations and can be used to analyze aqueous solutions, as water is a weak Raman scatterer.

[12][13]
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Instrument Setup:

Spectrometer: A Raman spectrometer, often equipped with a microscope for micro-Raman

analysis.

Laser Source: A near-infrared (NIR) laser, such as a Nd:YAG laser at 1064 nm, is

commonly used to minimize fluorescence. For other applications, visible lasers (e.g., 532

nm or 785 nm) can be used.[13][14]

Detector: A charge-coupled device (CCD) detector is typically used.[15]

Spectral Range: Dependent on the application, but typically covering the vibrational

modes of the sulfate ion.

Laser Power: Adjusted to be low enough to avoid sample damage.[15]

Sample Preparation:

Solid samples can be analyzed directly with minimal to no preparation.[16][17] The

strontium sulfate powder can be placed on a microscope slide or in a sample holder.

For micro-Raman analysis, a small crystal or a focused area of the powder is selected.

Data Acquisition:

The laser is focused onto the sample.

The scattered light is collected and directed to the spectrometer.

A notch or edge filter is used to remove the strong Rayleigh scattered light.[15]

The Raman spectrum is recorded by accumulating signal over a set integration time.

Multiple acquisitions can be averaged to improve the signal-to-noise ratio.[13]

Data Processing:

Cosmic ray removal algorithms are often applied.
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Baseline correction may be necessary to remove background fluorescence.

The positions and intensities of the Raman peaks are determined.
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Place SrSO4 Powder on Slide Focus Laser on Sample Collect Scattered Light Filter Rayleigh Scattering Record Raman Spectrum Baseline & Cosmic Ray Correction Identify Raman Shifts

Click to download full resolution via product page

Caption: Workflow for Raman spectroscopy of strontium sulfate crystals.

The Raman spectrum of strontium sulfate provides complementary information to the FTIR

spectrum.

Raman Shift (cm⁻¹) Vibrational Mode Description Reference

~1002 ν₁ Symmetric Stretch [10]

~1100-1200 ν₃ Asymmetric Stretch

~450-460 ν₂ Symmetric Bend

~620-660 ν₄ Asymmetric Bend

Note: The symmetric stretch (ν₁) is typically the most intense peak in the Raman spectrum of

sulfate.[10]

X-ray Diffraction (XRD)
X-ray diffraction is a primary technique for determining the crystal structure, phase purity, and

crystallite size of crystalline materials.[18] When a monochromatic X-ray beam interacts with a

crystalline sample, it is diffracted in specific directions according to Bragg's Law, producing a

unique diffraction pattern.

Instrument Setup:
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Diffractometer: A powder X-ray diffractometer in a Bragg-Brentano geometry.[19]

X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å).[20]

Voltage and Current: Typical settings are 40 kV and 40 mA.

Scan Range (2θ): A wide range, for example, 10-80 degrees, is scanned to capture all

significant diffraction peaks.

Step Size and Scan Speed: These parameters are chosen to balance data quality and

measurement time (e.g., 0.02 degrees step size and 1-2 seconds per step).

Sample Preparation:

The strontium sulfate sample should be a fine, homogeneous powder to ensure random

orientation of the crystallites. Grinding in a mortar and pestle may be necessary.

The powder is packed into a sample holder, and the surface is flattened to be level with

the holder's surface.[18][21] A zero-background sample holder can be used for small

sample amounts.[18]

Data Acquisition:

The sample holder is placed in the diffractometer.

The X-ray generator is turned on, and the instrument is allowed to stabilize.

The data collection is initiated according to the predefined scan parameters.

Data Processing and Analysis:

The raw data (intensity vs. 2θ) is processed, which may include background subtraction

and smoothing.

The positions and intensities of the diffraction peaks are determined.

Phase identification is performed by comparing the experimental diffraction pattern to a

database of known patterns, such as the International Centre for Diffraction Data (ICDD)
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database.[22]

Lattice parameters can be refined using software like HighScore Plus or through Rietveld

refinement.[20]

Sample Preparation Data Acquisition Data Processing & Analysis
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Caption: Workflow for powder XRD analysis of strontium sulfate crystals.

The powder XRD pattern of strontium sulfate is unique and can be used for its unambiguous

identification. The crystallographic data obtained from XRD analysis is summarized in Section

1.

X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive analytical technique that provides information about the elemental

composition and chemical states of the elements within the top 1-10 nm of a material's surface.

[11] It works by irradiating the sample with X-rays and analyzing the kinetic energy of the

emitted photoelectrons.

Instrument Setup:

Spectrometer: An X-ray photoelectron spectrometer.

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is

typically used.[23]

Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the

photoelectrons.
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Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions to prevent

contamination and scattering of electrons.

Sample Preparation:

The strontium sulfate powder is mounted on a sample holder using double-sided

adhesive tape or pressed into a pellet.

It is crucial to ensure the sample is free from surface contamination.

Data Acquisition:

The sample is introduced into the UHV analysis chamber.

A survey scan is typically performed first to identify all the elements present on the

surface.

High-resolution spectra are then acquired for the specific elements of interest (e.g., Sr 3d,

S 2p, O 1s).

For insulating samples like strontium sulfate, a charge neutralizer (e.g., an electron flood

gun) is used to prevent surface charging.

Data Processing and Analysis:

The binding energy scale is calibrated by referencing a known peak, typically the

adventitious carbon C 1s peak at 284.8 eV.[24]

The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-

Lorentzian) to determine the binding energies and relative atomic concentrations of the

different chemical states.[24]

Software such as CasaXPS is commonly used for data processing.[25]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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